(2-Fluoro-5-nitrobenzyl)(methyl)sulfane
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Overview
Description
(2-Fluoro-5-nitrobenzyl)(methyl)sulfane: is an organic compound with the molecular formula C8H8FNO2S . This compound is characterized by the presence of a fluorine atom, a nitro group, and a sulfane group attached to a benzyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-nitrobenzyl)(methyl)sulfane typically involves the reaction of 2-fluoro-5-nitrobenzyl chloride with methylthiolate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dimethylformamide or tetrahydrofuran and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Fluoro-5-nitrobenzyl)(methyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions where the fluorine atom or the nitro group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: (2-Fluoro-5-nitrobenzyl)(methyl)sulfane is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biochemical studies to investigate the effects of fluorine and nitro groups on biological systems. It can also serve as a probe in enzyme inhibition studies.
Medicine: Research into potential pharmaceutical applications includes the exploration of its derivatives as potential drug candidates for various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-nitrobenzyl)(methyl)sulfane involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and reactivity. The sulfane group can participate in redox reactions, affecting the overall activity of the compound.
Comparison with Similar Compounds
- (2-Fluoro-5-methoxybenzyl)(methyl)sulfane
- (2-Fluoro-5-nitrobenzyl)(ethyl)sulfane
- (2-Fluoro-5-nitrobenzyl)(methyl)ether
Uniqueness: (2-Fluoro-5-nitrobenzyl)(methyl)sulfane is unique due to the combination of its functional groups, which confer specific reactivity and properties
Properties
IUPAC Name |
1-fluoro-2-(methylsulfanylmethyl)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2S/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWLTLFSKIGIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=C(C=CC(=C1)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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